2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid
Overview
Description
2,3-Bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Behavior and Self-Assembly : A study by Choi et al. (2015) investigated the molecular behavior of dendrimers containing a hydrophilic core group (carboxyl group) and hydrophobic branches (quinoxaline and methoxyphenyl groups). This research is significant in understanding the self-assembly mechanism of these molecules, particularly in the formation of Langmuir-Blodgett films, which have potential applications in materials science (Choi et al., 2015).
Ligands for Asymmetric Hydrogenation : Imamoto et al. (2012) synthesized ligands based on 2,3-bis(tert-butylmethylphosphino)quinoxaline, demonstrating their effectiveness in the asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry (Imamoto et al., 2012).
Hyperbranched Polymer Synthesis : Baek et al. (2006) reported the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. This study is important for the development of new polymeric materials with potential applications in various industries (Baek et al., 2006).
Optical and Morphological Studies : Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and characterized their optical properties. This research contributes to the field of organic electronics and photonics (Rajalakshmi & Palanisami, 2020).
Polymerization Studies : A study by Baek et al. (2003) explored the room-temperature free-radical-induced polymerization of a quinoxaline-containing hyperbranched aromatic polyamide. This research has implications for the development of new polymeric materials with unique properties (Baek et al., 2003).
Photoactive Liquid Crystals : Silva et al. (2020) synthesized and characterized photoactive molecules containing both quinoxaline and azobenzene moieties, contributing to the field of liquid crystal technology (Silva et al., 2020).
Antimicrobial Activity : A study by Mohsen et al. (2014) focused on synthesizing quinoxaline derivatives with antimicrobial properties, an important area in the development of new therapeutic agents (Mohsen et al., 2014).
Polyamide Synthesis : Patil et al. (2011) synthesized polyamides containing a quinoxaline moiety, contributing to advancements in polymer chemistry (Patil et al., 2011).
Properties
IUPAC Name |
2,3-bis(3-methoxyphenyl)quinoxaline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-17-7-3-5-14(11-17)21-22(15-6-4-8-18(12-15)29-2)25-20-13-16(23(26)27)9-10-19(20)24-21/h3-13H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWCZPPWUFWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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